molecular formula C20H24N2O5S B2783683 3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 710986-61-1

3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2783683
CAS No.: 710986-61-1
M. Wt: 404.48
InChI Key: XCODJAYXBRVGAF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure features a pyrazole ring substituted with various aryl groups and a methylsulfonyl moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have demonstrated inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In a study, modifications to the pyrazole nucleus resulted in derivatives that showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Dexamethasone7686
Pyrazole Derivative X8593

Analgesic Properties

The analgesic effects of pyrazole derivatives are well-documented. The compound has been shown to exhibit pain-relieving properties comparable to traditional analgesics. For example, studies involving carrageenan-induced paw edema models have demonstrated that certain pyrazole derivatives can significantly reduce pain response, suggesting a mechanism that may involve central and peripheral pathways .

Antimicrobial Activity

Pyrazoles have also been explored for their antimicrobial efficacy. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity. For instance, compounds with an aliphatic amide linkage have shown improved antimicrobial effects .

Bacterial StrainInhibition Zone (mm)Reference
E. coli15
S. aureus18

The mechanisms underlying the biological activities of pyrazole compounds often involve modulation of enzyme activity and interaction with various receptors:

  • Inhibition of Cyclooxygenase (COX) : Some pyrazoles inhibit COX enzymes, leading to reduced synthesis of prostaglandins and subsequent inflammatory responses.
  • Monoamine Oxidase Inhibition : Certain derivatives have been identified as monoamine oxidase B (MAO-B) inhibitors, which may contribute to their analgesic and antidepressant effects .

Case Studies

  • Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in animal models. The results indicated that specific substitutions at the phenyl rings significantly enhanced anti-inflammatory activity compared to controls.
  • Antibacterial Properties : Another study focused on the antibacterial activity against multidrug-resistant strains. The findings revealed that certain pyrazole derivatives exhibited potent antibacterial effects, suggesting their potential as new therapeutic agents in combating resistant infections .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-27-18-9-7-6-8-15(18)17-13-16(21-22(17)28(4,23)24)14-10-11-19(25-2)20(12-14)26-3/h6-12,17H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCODJAYXBRVGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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